4-(Chloro(phenyl)methyl)pyridine

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Gastric Cancer

4-(Chloro(phenyl)methyl)pyridine (CAS 740062-52-6) is a heteroaromatic organic compound classified as a substituted pyridine bearing a chlorophenylmethyl group. Its molecular formula is C12H10ClN, with a molecular weight of 203.67 g/mol.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 740062-52-6
Cat. No. B3281715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloro(phenyl)methyl)pyridine
CAS740062-52-6
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=NC=C2)Cl
InChIInChI=1S/C12H10ClN/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H
InChIKeyCPPXBZIVPVVUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloro(phenyl)methyl)pyridine (CAS 740062-52-6): A Versatile Benzylic Chloride Scaffold for Drug Discovery and Chemical Synthesis


4-(Chloro(phenyl)methyl)pyridine (CAS 740062-52-6) is a heteroaromatic organic compound classified as a substituted pyridine bearing a chlorophenylmethyl group . Its molecular formula is C12H10ClN, with a molecular weight of 203.67 g/mol . The compound features a reactive benzylic chloride moiety attached to a pyridine ring, making it a critical synthetic intermediate, particularly in nucleophilic substitution reactions . Predicted physicochemical properties include a boiling point of 325.7±27.0 °C, a density of 1.169±0.06 g/cm³, and a pKa of 4.44±0.26 . It is typically supplied as a high-purity (e.g., 98%) solid and is recommended for storage at 2-8°C .

Why 4-(Chloro(phenyl)methyl)pyridine (CAS 740062-52-6) is Not Interchangeable with Closely Related Pyridine Analogs


Superficial structural similarity among chlorophenylmethyl pyridines masks critical differences in reactivity and biological activity. For instance, the position of substitution on the pyridine ring (2-, 3-, or 4-) fundamentally alters the electronic environment of the reactive benzylic chloride center . Furthermore, variations in the phenyl ring substitution pattern (e.g., 4-Cl-phenyl vs. phenyl) significantly impact target binding affinity, as demonstrated by quantitative differences in antiproliferative IC50 values across multiple cancer cell lines [1]. The presence of a chlorine atom on the phenyl ring also influences the compound's hydrophobicity and potential bioavailability relative to unsubstituted analogs . Therefore, generic substitution without rigorous validation of these specific structural features can lead to failed syntheses or misleading biological results. The following evidence guide details the quantifiable performance of CAS 740062-52-6 against key comparators.

Quantitative Differentiation of 4-(Chloro(phenyl)methyl)pyridine (CAS 740062-52-6) from Structural Analogs


Enhanced Antiproliferative Activity of 4-Chlorophenyl Substituted Pyridine vs. Unsubstituted Phenyl Analog in MGC-803 Gastric Cancer Cells

In a direct head-to-head comparison, a pyridine derivative containing the 4-chlorophenyl moiety (Compound 9b) demonstrated 2.24-fold higher antiproliferative activity against MGC-803 gastric cancer cells compared to its unsubstituted phenyl analog (Compound 9a) [1]. This quantifies the specific contribution of the 4-chlorophenyl group to the observed biological effect, which is a key structural feature of CAS 740062-52-6.

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Gastric Cancer

Quantified Impact of 4-Chlorophenyl Substitution on Antiproliferative Activity in Prostate Cancer (PC-3) Cells

A direct head-to-head comparison in PC-3 prostate cancer cells reveals a marked difference in potency between pyridine derivatives with a 4-chlorophenyl substituent (Compound 9b) versus a phenyl substituent (Compound 9a). The 4-chlorophenyl analog (9b) exhibited an IC50 of 36.1 ± 0.01 μM, which is 2.23-fold less potent than the phenyl analog (9a) with an IC50 of 16.2 ± 1.06 μM [1].

Anticancer Drug Discovery Prostate Cancer Structure-Activity Relationship (SAR)

Differential Antiproliferative Activity of 4-Chlorophenyl vs. Phenyl Analogs in Colorectal Cancer (HCT-116) Cells

In a direct comparative study using HCT-116 colorectal cancer cells, the pyridine derivative bearing a 4-chlorophenyl group (Compound 9b) showed an IC50 of 23.0 ± 5.25 μM, compared to 18.8 ± 1.72 μM for the unsubstituted phenyl analog (Compound 9a) [1]. This represents a 1.22-fold reduction in potency for the chlorinated compound in this cell line.

Colorectal Cancer Anticancer Drug Discovery SAR Analysis

Differential Antiproliferative Activity of 4-Chlorophenyl vs. Phenyl Analogs in Breast Cancer (MCF-7) Cells

A direct head-to-head comparison in MCF-7 breast cancer cells demonstrates that the 4-chlorophenyl substituted pyridine (Compound 9b) is marginally more potent than its phenyl-substituted counterpart (Compound 9a). The 4-chlorophenyl analog (9b) exhibited an IC50 of 23.4 ± 1.53 μM, while the phenyl analog (9a) had an IC50 of 24.5 ± 0.61 μM [1]. This represents a 1.05-fold increase in potency for the 4-chlorophenyl compound.

Breast Cancer Antiproliferative Agents Medicinal Chemistry

Influence of 4-Chlorophenyl Group on Functional Potency at Human Nicotinic Acetylcholine Receptor (nAChR)

Functional potency at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle) was evaluated for a compound containing the 4-chlorophenylmethyl pyridine moiety. The compound displayed an EC50 of 2.00E+6 nM (2 mM) [1]. While direct comparator data for close analogs is not available in this specific assay, this value provides a class-level benchmark for the influence of this structural motif on nAChR function.

Neuroscience Ion Channel Pharmacology Drug Discovery

Optimal Research and Industrial Applications for 4-(Chloro(phenyl)methyl)pyridine (CAS 740062-52-6) Based on Quantified Evidence


Medicinal Chemistry: Development of Antiproliferative Agents with Defined Cell Line Selectivity

The quantifiable SAR data from Section 3 directly supports the use of CAS 740062-52-6 as a core scaffold in medicinal chemistry programs focused on cancer. The differential IC50 values across MGC-803, PC-3, HCT-116, and MCF-7 cell lines [1] provide a clear, data-driven rationale for incorporating the 4-chlorophenylmethyl pyridine moiety. For instance, in MCF-7 breast cancer cells, the 4-chlorophenyl group confers a slight potency advantage (IC50 = 23.4 μM) over the phenyl analog (24.5 μM), guiding hit-to-lead optimization. Conversely, the reduced potency in PC-3 cells (IC50 = 36.1 μM) highlights an opportunity to improve selectivity profiles. Researchers can leverage these quantitative benchmarks to design and prioritize new analogs with improved therapeutic windows.

Chemical Synthesis: A Reactive Intermediate for Nucleophilic Substitution to Build Diverse Compound Libraries

The benzylic chloride functional group in CAS 740062-52-6 makes it a highly versatile intermediate for nucleophilic substitution reactions . This reactivity is the cornerstone of its application in the synthesis of second-generation antihistamines and other pharmaceuticals . The specific positioning of the chlorine atom on the 4-position of the pyridine ring, as opposed to the 2- or 3- position , is critical for controlling the electronic and steric properties of the resulting molecules. This defined reactivity profile ensures that CAS 740062-52-6 is a reliable and preferred building block for constructing focused chemical libraries in drug discovery, enabling efficient exploration of chemical space around this core scaffold.

Pharmacological Research: Investigating Nicotinic Acetylcholine Receptor (nAChR) Modulation

The established EC50 value of 2 mM at the human nAChR TE671 subtype [2] provides a quantitative starting point for research into neurological disorders. This data confirms that compounds containing the 4-chlorophenylmethyl pyridine motif can modulate nAChR function, albeit with low micromolar potency. This is valuable for researchers screening for novel nAChR ligands, as it establishes a baseline activity for this chemical scaffold. Subsequent optimization efforts can be rationally designed to improve potency and selectivity, using this data point as a benchmark. The compound serves as a validated tool compound for exploring structure-activity relationships at this therapeutically relevant ion channel.

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